

Spectroscopic Data for 2-Amino-n-isopropylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Amino-n-isopropylbenzamide**

Cat. No.: **B048454**

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Amino-n-isopropylbenzamide** ($C_{10}H_{14}N_2O$, CAS No: 30391-89-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical verification of this compound.

Introduction

2-Amino-n-isopropylbenzamide is a chemical compound of interest in various fields, including as a potential intermediate in pharmaceutical synthesis. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide presents a detailed examination of its spectroscopic signature, underpinned by data from reputable sources and established analytical protocols.

The molecular structure of **2-Amino-n-isopropylbenzamide**, featuring an aromatic ring, an amide linkage, and an isopropyl group, gives rise to a distinct set of signals in different spectroscopic analyses. Understanding these spectral features is crucial for any scientific endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below is an analysis of both ^{13}C and ^1H NMR data for **2-Amino-n-isopropylbenzamide**.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments within the molecule. The data presented here is sourced from publicly available databases.[\[1\]](#)

Table 1: ^{13}C NMR Spectral Data for **2-Amino-n-isopropylbenzamide**

Chemical Shift (δ , ppm)	Assignment
168.9	C=O (Amide Carbonyl)
148.1	C-NH ₂ (Aromatic C2)
132.2	Aromatic C-H
128.9	Aromatic C-H
117.2	Aromatic C-H
116.1	Aromatic C-H
115.4	C-C=O (Aromatic C1)
41.8	CH (isopropyl)
22.8	CH ₃ (isopropyl)

Interpretation of the ^{13}C NMR Spectrum:

The downfield signal at approximately 168.9 ppm is characteristic of the amide carbonyl carbon. The signal at 148.1 ppm corresponds to the aromatic carbon directly attached to the amino group (C2). The aromatic region displays four distinct signals, consistent with a substituted benzene ring where symmetry is broken. The aliphatic region shows a signal for the methine carbon of the isopropyl group around 41.8 ppm and a signal for the two equivalent methyl carbons at approximately 22.8 ppm.

¹H NMR Spectroscopy

As of the latest search, a publicly available experimental ¹H NMR spectrum for **2-Amino-n-isopropylbenzamide** could not be located. Therefore, the following data is a predicted spectrum based on established chemical shift principles and spectral data of analogous structures.

Table 2: Predicted ¹H NMR Spectral Data for **2-Amino-n-isopropylbenzamide**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.3	m	2H	Aromatic-H
~ 6.8 - 6.6	m	2H	Aromatic-H
~ 6.0	br s	1H	Amide N-H
~ 5.5	br s	2H	Amine NH ₂
~ 4.2	sept	1H	Isopropyl CH
~ 1.2	d	6H	Isopropyl CH ₃

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic protons are expected to appear as complex multiplets in the range of 6.6 to 7.5 ppm. The amide proton (N-H) would likely be a broad singlet around 6.0 ppm, with its chemical shift being solvent-dependent. The two protons of the primary amine (NH₂) are also anticipated to be a broad singlet around 5.5 ppm. The isopropyl group should exhibit a septet for the methine proton (CH) at approximately 4.2 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Detailed Steps:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-n-isopropylbenzamide** in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in an NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.
- ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, and number of scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.
- Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, multiplicities, and integrals, which are then correlated to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **2-Amino-n-isopropylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3300	Strong	N-H stretching (primary amine, NH ₂)
~ 3300	Medium	N-H stretching (secondary amide)
~ 3100 - 3000	Medium	C-H stretching (aromatic)
~ 2970 - 2870	Medium	C-H stretching (aliphatic, isopropyl)
~ 1640	Strong	C=O stretching (Amide I band)
~ 1600, 1480	Medium	C=C stretching (aromatic ring)
~ 1540	Medium	N-H bending (Amide II band)
~ 750	Strong	C-H out-of-plane bending (ortho-disubstituted)

Note: The data is based on typical ranges for the respective functional groups and may vary slightly from an experimental spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of **2-Amino-n-isopropylbenzamide** is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) should appear in the region of 3400-3300 cm⁻¹. The strong absorption band around 1640 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is expected around 1540 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1480 cm⁻¹ region. The presence of an ortho-disubstituted benzene ring can be inferred from a strong C-H out-of-plane bending absorption around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

- Prepare the Instrument: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Background Scan: Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Amino-n-isopropylbenzamide** sample directly onto the ATR crystal.
- Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- Clean Up: Clean the ATR crystal thoroughly after the measurement.
- Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[1\]](#)

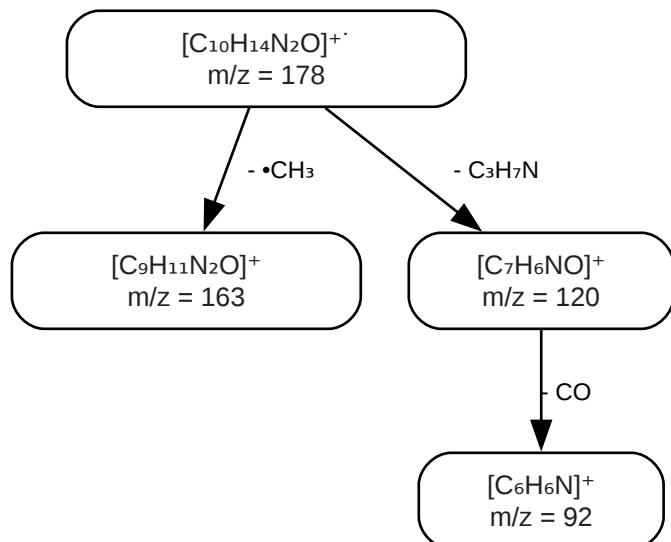
Table 4: Mass Spectrometry Data for **2-Amino-n-isopropylbenzamide**

m/z	Relative Intensity	Assignment
178	High	Molecular Ion $[\text{M}]^+$
163	Medium	$[\text{M} - \text{CH}_3]^+$
120	High	$[\text{M} - \text{C}_3\text{H}_7\text{N}]^+$ or $[\text{C}_7\text{H}_6\text{NO}]^+$
92	High	$[\text{C}_6\text{H}_6\text{N}]^+$

Interpretation of the Mass Spectrum:

The mass spectrum should show a molecular ion peak $[M]^+$ at an m/z of 178, corresponding to the molecular weight of **2-Amino-n-isopropylbenzamide**. A common fragmentation pathway for amides is the alpha-cleavage, which in this case would lead to the loss of a methyl group from the isopropyl moiety, resulting in a fragment at m/z 163. Another significant fragmentation is the McLafferty rearrangement or cleavage of the amide bond, which can lead to the formation of the benzoyl cation derivative at m/z 120. The peak at m/z 92 likely corresponds to the aminotropylium ion or a related aromatic fragment.

Key Fragmentation Pathway



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Caption: Proposed major fragmentation pathways for **2-Amino-n-isopropylbenzamide** in MS.

Experimental Protocol for GC-MS

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Detailed Steps:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

- Injection: Inject a small volume of the solution into the gas chromatograph.
- Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI).
- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
- Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that is then interpreted.

Conclusion

The spectroscopic data presented in this guide, encompassing NMR, IR, and MS, provide a robust analytical foundation for the identification and characterization of **2-Amino-n-isopropylbenzamide**. The combination of these techniques allows for the unambiguous confirmation of the compound's molecular structure, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. The provided protocols offer standardized methodologies for obtaining reliable and reproducible data, ensuring scientific rigor in research and development applications.

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References

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